1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one
Description
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QRGMXRNTKXOPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
The key step involves introducing the isopropylthio group (–S–iPr) onto the ethanone backbone, typically through nucleophilic substitution reactions involving thiol derivatives.
Stepwise Process
- Step 1: Synthesis of the corresponding halogenated intermediate, such as 1-(5-fluoro-2-hydroxyphenyl)-2-bromoethan-1-one, via bromination of the ethanone precursor.
- Step 2: Nucleophilic substitution with isopropylthiol (or an isopropylthiolate salt) under basic conditions to replace the halogen with the isopropylthio group.
Research Data
- The substitution of halogenated ethanones with thiolate nucleophiles is well-documented, with optimized conditions involving potassium isopropylthiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These reactions typically proceed at room temperature to 80°C, with yields exceeding 70%.
Multi-Step Synthesis via Intermediate Derivatives
Method Overview
This method involves synthesizing key intermediates such as phenolic ketones and then functionalizing them sequentially.
Stepwise Process
- Step 1: Synthesis of 5-fluoro-2-hydroxyphenyl ketones through electrophilic aromatic substitution, followed by oxidation or reduction steps to achieve the desired hydroxyl and fluorine pattern.
- Step 2: Introduction of the ethanone group via acylation or oxidation of suitable precursors.
- Step 3: Sulfur group installation through nucleophilic substitution with isopropylthiol derivatives.
Research Data
- A documented process involves the acylation of phenolic compounds with acyl chlorides, followed by sulfur substitution, as described in patent WO2013109388A2. This method emphasizes the use of N,N-diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic substitution and acylation steps.
Microbial or Enzymatic Methods (Less Common)
While chemical synthesis dominates, some literature suggests the potential for biocatalytic routes to selectively produce chiral or regioselectively substituted derivatives. However, specific microbial synthesis pathways for this exact compound are limited and primarily theoretical.
Summary of Preparation Methods
| Method | Key Reactions | Typical Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Aromatic acylation + Sulfur substitution | Friedel-Crafts acylation; nucleophilic substitution with isopropylthiolate | Lewis acids (AlCl₃), polar aprotic solvents | 60-85% | High selectivity, well-established | Multi-step, requires careful purification |
| Halogenation + Nucleophilic substitution | Bromination; substitution with isopropylthiolate | Reflux in DMSO or DMF | 70-80% | Straightforward, scalable | Handling of halogenated intermediates |
| Intermediate derivatization | Sequential functionalization of phenolic compounds | Various, including oxidation and acylation | Variable | Flexibility in structure modification | Longer synthesis route |
Chemical Reactions Analysis
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the isopropylthio group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to specific biological outcomes.
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Substituent Effects
- Electron-Withdrawing vs. In contrast, the 2-hydroxyl group (electron-donating) may enhance reactivity in electrophilic substitution reactions . Comparatively, dichlorophenyl analogs (e.g., 1-(2,4-dichlorophenyl)-2-(isopropylthio)ethan-1-one) exhibit higher lipophilicity due to halogen atoms, which could influence membrane permeability in biological systems .
Thioether Functionality :
Stability and Reactivity
- Thioether-containing analogs (e.g., 2-(isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one) are susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing agents .
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one?
The compound is synthesized via Claisen-Schmidt condensation, where 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one reacts with isopropylthiol derivatives. For example, in flavonoid-based IP6K2 inhibitor synthesis, the ketone intermediate is condensed with benzaldehyde derivatives using barium hydroxide in methanol under reflux (50°C, 1–4 hours), yielding the target compound after silica gel chromatography . Alternative methods include solvent-tuned electrochemical C(sp³)-H activation, where dimethylformamide (DMF) or acetonitrile solvents influence selectivity and yield .
Q. Which analytical techniques are critical for characterizing this compound?
1H and 13C NMR spectroscopy are essential for confirming structural integrity. Peaks in the aromatic region (δ 6.8–7.9 ppm) and hydroxyl proton signals (δ ~13.7 ppm) are diagnostic. For instance, in the synthesis of benzofuran-3(2H)-one derivatives, NMR confirmed regioselectivity and tautomeric stability . High-resolution mass spectrometry (HRMS) is used to validate molecular weight (e.g., m/z 483.1165 for derivatives) .
Q. How is the biological activity of this compound typically evaluated?
Antimicrobial and enzyme inhibition assays are common. For IP6K2 inhibitors, in vitro kinase activity assays measure IC₅₀ values using fluorescence-based protocols . Antifungal/antibacterial activities are tested via broth microdilution against strains like Candida albicans and Staphylococcus aureus, with MIC values reported .
Q. What are the recommended storage and handling protocols?
Store in airtight containers at 2–8°C, protected from light and moisture. Safety guidelines recommend using gloves and eye protection due to potential skin/eye irritation. Avoid inhalation and contact with oxidizing agents .
Advanced Questions
Q. How can reaction conditions be optimized for higher yields?
Solvent choice and catalyst loading significantly impact yield. For example, using methanol with barium hydroxide achieves 76–93% yields in Claisen-Schmidt condensations . Electrochemical methods in DMF improve selectivity for C(sp³)-H activation by stabilizing intermediates via hydrogen bonding . Kinetic studies (e.g., varying temperature from 40–60°C) can identify optimal reaction rates .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Unexpected peaks may arise from tautomerism or impurities. In 5-fluoro-2-hydroxybenzofuran-3(2H)-one synthesis, a singlet at δ 5.64 ppm (1H) confirmed ring closure, while residual solvents (e.g., EtOAc at δ 1.2 ppm) were identified via 2D NMR . Purity checks via HPLC (≥95%) and recrystallization in hexane/EtOAc mixtures mitigate impurities .
Q. What mechanistic insights exist for the isopropylthio group’s role in reactivity?
The isopropylthio group enhances electrophilicity at the ketone carbon, facilitating nucleophilic attacks in condensation reactions. Computational studies (e.g., DFT) suggest its electron-donating properties stabilize transition states in Claisen-Schmidt reactions . Isotopic labeling (e.g., deuterated solvents) can probe hydrogen-bonding effects in electrochemical syntheses .
Q. How are reaction byproducts analyzed and minimized?
Byproducts like disulfides or over-oxidized species are identified via LC-MS and controlled by limiting oxidant equivalents. In thioether formation, inert atmospheres (N₂/Ar) prevent disulfide formation . Column chromatography (petroleum ether/EtOAc gradients) effectively isolates the target compound .
Q. What structure-activity relationships (SARs) are reported for derivatives of this compound?
Substituents on the phenyl ring (e.g., methoxy, halogens) modulate bioactivity. For IP6K2 inhibitors, electron-withdrawing groups (e.g., fluoro) at the 5-position enhance kinase inhibition (IC₅₀ = 0.8 µM) by increasing electrophilicity . In antifungal studies, bulkier substituents (e.g., bromophenyl) improve MIC values by 4-fold .
Q. How does pH affect the compound’s stability in aqueous solutions?
Under acidic conditions (pH < 3), the hydroxyl group undergoes protonation, increasing solubility but risking decomposition. Buffered solutions (pH 7–8) stabilize the compound during biological assays . Accelerated stability studies (40°C/75% RH for 4 weeks) confirm degradation <5% when stored in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
